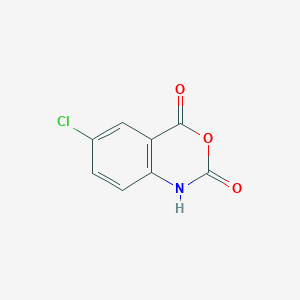
5-氯异靛蓝酸酐
概述
描述
5-Chloroisatoic anhydride, also known as 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, is a compound that has been studied for its crystal structure and the interactions that contribute to its three-dimensional network organization. The compound crystallizes in a noncentrosymmetric space group and forms one-dimensional helical arrangements through N-H...O hydrogen bonds and π-π interactions. These helices are further organized into monolayers by weak C-H...O and lone pair-π interactions, and the monolayers are packed into a three-dimensional architecture by C-Cl...π interactions and C-H...Cl and Cl...Cl contacts .
Synthesis Analysis
The synthesis of 5-chloroisatoic anhydride is not directly detailed in the provided papers. However, related compounds and their synthesis methods can offer insights into potential synthetic routes. For example, chlorinated furanones were synthesized by chlorination of levulinic acid followed by elimination of hydrogen chloride . Another compound, 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was synthesized via a one-pot pseudo three-component reaction . These methods suggest that the synthesis of chlorinated compounds often involves chlorination steps and may require specific conditions or catalysts to promote the desired reactions.
Molecular Structure Analysis
The molecular structure of 5-chloroisatoic anhydride has been determined by X-ray crystallography. The compound exhibits a noncentrosymmetric space group with one molecule in the asymmetric unit. The crystal structure is characterized by various weak interactions that contribute to the overall stability and organization of the compound .
Chemical Reactions Analysis
The reactivity of compounds similar to 5-chloroisatoic anhydride has been explored. For instance, 4,5-dichlorophthalic anhydride reacts with nucleophiles like thiosemicarbazide and different amines to produce carboxylic acid derivatives . This suggests that 5-chloroisatoic anhydride may also undergo reactions with nucleophiles, leading to the opening of the anhydride ring and the formation of new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chloroisatoic anhydride are influenced by its molecular structure and the interactions present within its crystal lattice. The presence of chlorine atoms likely affects its reactivity, as seen in other chlorinated compounds. For example, chloral-ketone condensations in acetic anhydride show that chlorinated compounds can participate in mixed aldol condensations . The crystal structure analysis indicates that 5-chloroisatoic anhydride forms stable helical arrangements and monolayers, which could impact its solubility and other physical properties .
科学研究应用
肽合成中的试剂
5-氯异靛蓝酸酐和类似化合物已被研究作为肽合成中试剂的潜力。例如,1-氧代-1-氯膦酸酯被检验为肽键形成反应中 Nα-保护氨基酸原位活化的新型试剂 (Ramage 等,1984).
新型杂环体系的合成
研究表明,5-氯异靛蓝酸酐可以与某些化合物反应生成新的杂环体系,这对于药物和其他化学应用的开发至关重要。例如,用特定试剂处理 5-氯异靛蓝酸酐产生了各种新型化合物,展示了它在合成杂环体系中的多功能性 (Sunder & Peet,1979).
晶体结构分析
已经分析了 5-氯异靛蓝酸酐等化合物的晶体结构,以了解它们的分子相互作用和堆积模式。研究深入探讨了不同的弱相互作用和卤素接触如何在这些化合物的 3D 网络组织中发挥作用 (Pogoda 等,2018).
喹啉醇的合成
5-氯异靛蓝酸酐已用于合成喹啉醇,由于其药理特性而受到关注。该过程涉及二锂基苯甲酰丙酮或 C(α)、O-二锂基肟与 5-氯异靛蓝酸酐缩合,生成中间体,然后环化形成 4-喹啉醇 (Brown 等,1979).
作用机制
Target of Action
5-Chloroisatoic anhydride is primarily used as a reagent in the synthesis of 2-acetamidobenzamides . These compounds bear the 2-phenoxy functionality and display antiproliferative activity against certain tumor cell lines . Therefore, the primary targets of 5-Chloroisatoic anhydride are these tumor cells.
Mode of Action
It is known that acid anhydrides, such as 5-chloroisatoic anhydride, undergo hydrolysis and nucleophilic acyl substitution reactions . In the case of 5-Chloroisatoic anhydride, it may interact with its targets (tumor cells) by reacting with nucleophiles present in the cells, leading to changes in the cellular processes.
Biochemical Pathways
Given its role in the synthesis of 2-acetamidobenzamides, it can be inferred that it may affect pathways related to cell proliferation and growth, particularly in tumor cells .
Result of Action
The primary result of the action of 5-Chloroisatoic anhydride is the synthesis of 2-acetamidobenzamides bearing the 2-phenoxy functionality . These compounds have been found to display antiproliferative activity against certain tumor cell lines , indicating that 5-Chloroisatoic anhydride may indirectly contribute to the inhibition of tumor cell growth.
安全和危害
属性
IUPAC Name |
6-chloro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFJMYJVJRSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063592 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroisatoic anhydride | |
CAS RN |
4743-17-3 | |
| Record name | 5-Chloroisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroisatoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloroisatoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 5-chloroisatoic anhydride in organic synthesis?
A1: 5-Chloroisatoic anhydride serves as a versatile building block in synthesizing various heterocyclic compounds. Notably, it is a crucial precursor in preparing 4-quinolinols [, ] and 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones []. These heterocyclic compounds are frequently encountered in medicinal chemistry and drug discovery due to their diverse biological activities.
Q2: How does the structure of 5-chloroisatoic anhydride influence its reactivity?
A2: The presence of an anhydride functionality within the molecule makes it highly reactive towards nucleophiles. [, ] This reactivity allows for facile ring-opening reactions, facilitating the formation of various heterocyclic systems. Additionally, the chlorine atom at the 5-position can influence the reactivity and potentially participate in interactions with biological targets. []
Q3: Can you describe a specific example of how 5-chloroisatoic anhydride has been used to synthesize a biologically relevant molecule?
A3: Researchers have utilized 5-chloroisatoic anhydride in synthesizing [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4H-imidazo[1,5‐a][1,4]benzodiazepine 3‐carboxylate (TCIB). [] TCIB exhibits high affinity for the diazepam-insensitive (DI) subtype of the benzodiazepine receptor (BZR). This selective binding makes TCIB a valuable tool for studying and understanding the complexities of the BZR system and its implications in various neurological processes.
Q4: Are there any studies investigating the crystal structure of 5-chloroisatoic anhydride and its implications?
A4: Yes, a study explored the crystal structure of 5-chloroisatoic anhydride, revealing its crystallization in the noncentrosymmetric space group Pna21. [] The research highlighted the significance of various weak interactions, including N-H...O hydrogen bonds, π-π interactions, C-H...O and lone pair-π interactions, and C-Cl...π interactions, in dictating the three-dimensional arrangement of molecules within the crystal lattice.
Q5: Beyond its synthetic utility, has 5-chloroisatoic anhydride shown potential in any biological applications?
A5: Research indicates that nanoparticles functionalized with 5-chloroisatoic anhydride demonstrate selective uptake by pancreatic cancer cells in mice. [] This finding suggests the potential of 5-chloroisatoic anhydride as a targeting moiety for diagnostic or therapeutic applications related to pancreatic cancer. Further research is necessary to explore this avenue thoroughly.
Q6: Are there any known challenges or limitations associated with using 5-chloroisatoic anhydride?
A7: One study highlighted a limitation regarding the use of dimethyl carbonate for the N-methylation of 5-chloroisatoic anhydride. [] It was observed that dimethyl carbonate induced a ring-cleavage reaction, leading to undesired byproducts. This finding underscores the importance of carefully selecting reagents and optimizing reaction conditions when working with 5-chloroisatoic anhydride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)


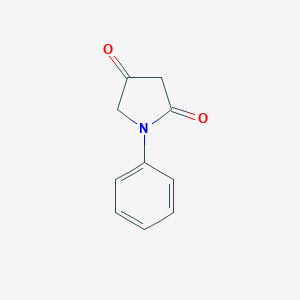
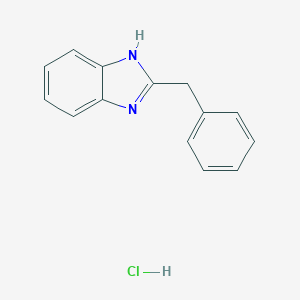


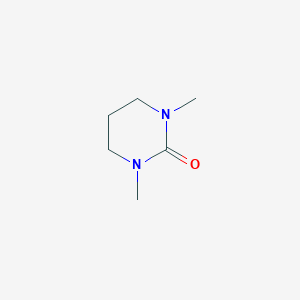

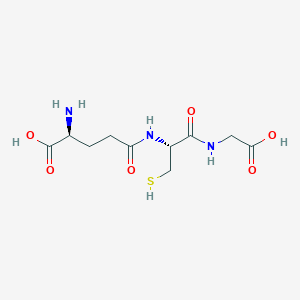

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)

